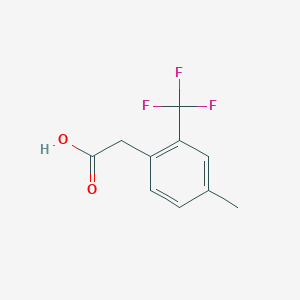
6-methyl-1H-1,8-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound has a molecular formula of C9H8N2O and is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-methyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of c-Met kinase, a target involved in cancer cell proliferation . The compound binds to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridin-2(1H)-one: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: The parent compound of 6-methyl-1H-1,8-naphthyridin-2-one, known for its diverse applications in medicinal chemistry.
6-Fluoro-2-methyl-1,8-naphthyridine: A fluorinated derivative with enhanced biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 6 and the nitrogen atoms at positions 1 and 8 contribute to its unique reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
6-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h2-5H,1H3,(H,10,11,12) |
Clave InChI |
GDBWRRUKQJRSAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=O)C=C2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)


![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)



